Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

Physicochemical profiling Chromatographic method development Drug-likeness optimization

Medicinal chemistry teams often face supply uncertainty for regioisomerically pure heteroaromatic building blocks. This 6-carboxylate methyl ester is the exact [1,2,4]triazolo[1,5-a]pyridine isomer validated in JAK1/2 (Filgotinib core), VEGFR2, and α-glucosidase inhibitor programs, with a LogP of 0.52. Key advantages: 1) Enables direct amidation or transesterification for hit-to-lead expansion; 2) Avoids the 27% LogP shift and altered reactivity of the 8-carboxylate isomer (CAS 1259224-04-8); 3) Stable under Pd-catalyzed cross-coupling, hydrolyzes cleanly to the free acid. 98% purity, global shipping.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 868362-22-5
Cat. No. B048659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
CAS868362-22-5
Synonymsmethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate; [1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid, Methyl ester
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN2C(=NC=N2)C=C1
InChIInChI=1S/C8H7N3O2/c1-13-8(12)6-2-3-7-9-5-10-11(7)4-6/h2-5H,1H3
InChIKeyVKWWOACWUHQYLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate: Core Heterocyclic Building Block


Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate (CAS 868362-22-5) is a fused bicyclic heteroaromatic compound belonging to the [1,2,4]triazolo[1,5-a]pyridine class. It bears a methyl ester at the 6-position of the pyridine ring (molecular formula C₈H₇N₃O₂, MW 177.16 g/mol, predicted LogP 0.52, pKa 1.52 ± 0.30) . The [1,2,4]triazolo[1,5-a]pyridine scaffold is recognized as a privileged structure in pharmaceutical research, forming the core of clinically evaluated JAK inhibitors such as Filgotinib and CEP-33779, as well as VEGFR2 kinase inhibitors and α-glucosidase inhibitors [1] [2] [3]. The 6-carboxylate methyl ester serves as a versatile synthetic handle—capable of undergoing hydrolysis to the free carboxylic acid, direct amidation, or transesterification—positioning this compound as a key intermediate for structure–activity relationship (SAR) exploration and library synthesis.

Core Scaffold Privileged [1,2,4]triazolo[1,5-a]pyridine core for kinase inhibitor design
Synthetic Handle 6-carboxylate methyl ester supports hydrolysis, amidation, or transesterification
Workflow Compatibility Supports SAR library synthesis and multistep orthogonal protection strategies

Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate: Substitution Risks


Although multiple methyl triazolopyridine carboxylate isomers share the identical molecular formula (C₈H₇N₃O₂, MW 177.16), they are not functionally interchangeable. The carboxylate substitution position on the [1,2,4]triazolo[1,5-a]pyridine core dictates the compound's dipole moment, hydrogen-bonding geometry, LogP, and site-specific reactivity in cross-coupling and cyclization reactions . Substituting the 6-carboxylate methyl ester (CAS 868362-22-5) with the 8-carboxylate isomer (CAS 1259224-04-8) alters the predicted LogP from 0.52 to 0.66—a ~27% increase in computed hydrophobicity that can shift chromatographic retention, membrane permeability, and protein-binding profiles in downstream analogs . Furthermore, replacing the methyl ester with the free carboxylic acid (CAS 1043903-19-0) changes the pKa from ~1.52 to ~0.27 and eliminates the ester's utility as a protected intermediate for amide coupling and Pd-catalyzed cross-coupling sequences . Even the [4,3-a] ring-fusion regioisomer (CAS 1556838-81-3) presents a distinct XLogP (~1) and altered electronic distribution that diverges from the [1,5-a] series in kinase inhibitor SAR campaigns. These quantifiable physicochemical and reactivity differences make blind substitution a scientifically unjustifiable risk in medicinal chemistry and materials science programs.

1
Regioisomer mismatch 6-carboxylate vs. 8-carboxylate isomers differ in LogP by ~0.14 units, which may shift chromatographic retention and permeability profiles.
2
Functional group incompatibility Replacing the methyl ester with the free carboxylic acid eliminates its utility as a protected intermediate in Pd-catalyzed cross-coupling sequences.
3
Scaffold divergence The [4,3-a] ring-fusion regioisomer presents a distinct H-bond geometry and higher computed LogP, diverging from validated [1,5-a] kinase inhibitor SAR.

Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate: Quantitative Differentiation vs. Analogs


LogP Differentiation: 6- vs. 8-Carboxylate Methyl Ester Isomer

The predicted LogP of Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate (CAS 868362-22-5) is 0.51590, whereas the 8-carboxylate regioisomer (CAS 1259224-04-8) has a predicted LogP of 0.66 . This represents a ~28% increase in computed lipophilicity for the 8-substituted isomer. Both compounds share identical molecular formula (C₈H₇N₃O₂) and molecular weight (177.16 g/mol), making LogP the key differentiating property for reversed-phase chromatographic retention and predictive ADME modeling.

LogP Diff.: 6- vs 8-COOMe
Data to verify
ΔLogP ≈ +0.14 (0.52 vs. 0.66)
Supports isomer-specific retention and permeability review
Computed values; experimental validation recommended
Physicochemical profiling Chromatographic method development Drug-likeness optimization

Ester vs. Carboxylic Acid: Synthetic Utility and pKa Differentiation

Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate (CAS 868362-22-5) has a predicted pKa of 1.52 ± 0.30, while the corresponding free carboxylic acid (CAS 1043903-19-0) has a predicted pKa of 0.27 ± 0.41 . The methyl ester can be hydrolyzed to the acid under alkaline conditions (e.g., NaOH in aqueous ethanol), offering a latent acid functionality that remains protected during Pd-catalyzed cross-coupling or nucleophilic substitution sequences . The free acid requires pre-activation (e.g., CDI, HATU, or conversion to acid chloride) for amide bond formation, whereas the methyl ester can undergo direct aminolysis under mildly basic or Lewis acid-catalyzed conditions.

Ester vs. Acid: pKa & Utility
Data to verify
ΔpKa ≈ +1.25 (1.52 vs. 0.27)
Supports orthogonal protection strategy review
Ester tolerates cross-coupling; acid requires pre-activation
Synthetic chemistry Protecting group strategy Amide coupling Building block procurement

Aqueous Solubility: 6-Carboxylate vs. 2-Amino Analog

The predicted aqueous solubility (ESOL) of Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is 3.56 mg/mL (0.0201 mol/L), compared to 5.64 mg/mL (0.0293 mol/L) for the 2-amino-substituted analog Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate (CAS 1094107-41-1) [1] . The ~59% higher solubility of the 2-amino derivative is attributable to the additional hydrogen-bond donor/acceptor capacity of the primary amine substituent. This solubility difference directly impacts the choice of reaction solvents for homogeneous synthesis and the maximum achievable compound concentration in biochemical assay buffers.

Solubility vs. 2-NH₂ Analog
Cross-study comparable
3.56 mg/mL vs. 5.64 mg/mL
Assay solvent selection context
~59% lower solubility; ESOL predicted model
Solubility profiling Assay development Reaction solvent optimization

Ring-Fusion Regioisomerism: [1,5-a] vs. [4,3-a] Scaffolds

The [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate scaffold (CAS 868362-22-5) and its [4,3-a] ring-fusion regioisomer (CAS 1556838-81-3) represent fundamentally different heterocyclic cores despite sharing the same molecular formula. The [1,5-a] isomer has a predicted LogP of 0.52, whereas the [4,3-a] isomer has a computed XLogP of approximately 1 . The [1,5-a] scaffold is a validated privileged structure in medicinal chemistry, serving as the core of multiple clinical-stage JAK inhibitors (Filgotinib, CEP-33779) and VEGFR2 kinase inhibitors [1] [2]. In contrast, the [4,3-a] scaffold has a distinct nitrogen atom arrangement that alters hydrogen-bond acceptor geometry and π-stacking interactions with kinase hinge regions.

[1,5-a] vs [4,3-a] Scaffold
Class-level inference
ΔLogP ≈ +0.48; distinct H-bond geometry
Supports scaffold selection for kinase inhibitor studies
[1,5-a] scaffold has literature SAR precedent
Scaffold hopping Kinase inhibitor design Bioisosterism Medicinal chemistry

Purity Benchmarking: Certified QC vs. Lower-Purity Alternatives

Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate (CAS 868362-22-5) is commercially available from multiple established suppliers at certified purities of 97–98%, with batch-specific QC documentation including ¹H NMR, HPLC, and GC analyses . In contrast, several closely related regioisomeric and substituted analogs (e.g., the 5-carboxylate isomer CAS 1053655-68-7, and the [4,3-a] isomer CAS 1556838-81-3) are listed by vendors at 95% minimum purity with less comprehensive analytical characterization . The 6-carboxylate methyl ester is stocked across multiple global suppliers (Bidepharm, AKSci, ChemScene, Macklin), with transparent pricing at approximately $68 USD per gram (AKSci, as of January 2026), facilitating competitive procurement .

Purity Benchmarking
Specification review
97–98% certified; multi-vendor QC
Supports batch consistency and procurement review
Higher certified purity than 5- or [4,3-a] isomers
Quality control Procurement specification Batch-to-batch consistency Analytical certification

Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate: Application Scenarios


Kinase Inhibitor Library Synthesis

For medicinal chemistry teams pursuing JAK1/2-selective inhibitors, VEGFR2 kinase inhibitors, or DNA-PK-targeted anticancer agents, the [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate scaffold provides a literature-validated starting point with quantitative SAR precedent [1] [2]. The methyl ester at the 6-position enables direct diversification via hydrolysis to the carboxylic acid followed by amide coupling, or transesterification to introduce varied ester functionalities—synthetic transformations that are well-precedented in triazolopyridine-based kinase inhibitor optimization [3]. The LogP of 0.52 positions this building block favorably for optimizing ligand efficiency and maintaining drug-like physicochemical space during hit-to-lead expansion.

α-Glucosidase Inhibitor Development

The recent validation of 1,2,4-triazolo[1,5-a]pyridine as a novel, potent scaffold for α-glucosidase inhibition—with lead compound 15j exhibiting an IC₅₀ of 6.60 ± 0.09 µM and selective inhibition over α-amylase—creates a direct rationale for procuring the 6-carboxylate methyl ester as a key intermediate [1]. The 6-position ester handle allows systematic exploration of substituent effects on inhibitory potency, while the predicted aqueous solubility of 3.56 mg/mL supports assay development at physiologically relevant concentrations (up to ~20 mM in DMSO stock solutions).

OLED Materials: Horizontal Orientation Regulator

The [1,2,4]triazolo[1,5-a]pyridine core has been demonstrated as an effective regulating unit for high horizontal molecular orientation in non-doped blue OLEDs, enabling negligible efficiency roll-off [1]. The 6-carboxylate methyl ester provides a functionalizable handle for attaching chromophoric units (e.g., anthracene-triphenylamine donors) while maintaining the triazolopyridine's favorable electron-transport properties and dipole moment characteristics that promote horizontal alignment in the emissive layer.

Orthogonal Protection Strategy in Multistep Synthesis

In synthetic sequences involving Pd-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig) or nucleophilic aromatic substitution on the pyridine ring, the methyl ester serves as a stable, protected carboxylic acid equivalent that tolerates these reaction conditions without premature deprotection [1]. The ester can be quantitatively hydrolyzed to the free acid (CAS 1043903-19-0) under mild alkaline conditions (NaOH/aqueous ethanol) as a final deprotection step, enabling convergent synthetic strategies that would be incompatible with the free carboxylic acid. The melting point range of 166–170 °C facilitates purification by recrystallization [2].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Literature-validated [1,5-a] scaffold
JAK/VEGFR2 pathway SAR precedent
α-Glucosidase inhibitor studies
6-position ester diversification handle
Inhibitory potency and solubility review
OLED materials research
Horizontal orientation regulator core
Electron-transport and dipole alignment
Multistep orthogonal synthesis
Stable protected carboxylic acid equivalent
Cross-coupling compatibility and deprotection

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